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The metabotropic glutamate receptor 2 (mGIluR2) has emerged as a promising therapeutic
target for a range of central nervous system disorders, including schizophrenia and anxiety.
Positive allosteric modulators (PAMs) of mGIuR2 offer a nuanced approach to enhancing
receptor function by potentiating the effects of the endogenous ligand, glutamate. This guide
provides a comparative analysis of INJ-46356479, a selective and orally bioavailable mGIuR2
PAM, with other notable mGIluR2 PAMs that have undergone significant preclinical and clinical
investigation, namely JNJ-40411813 (ADX71149) and AZD8529.

Mechanism of Action of mGIluR2 PAMs

MGIUR2 is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase and
reduces presynaptic glutamate release.[1][2] mGIuR2 PAMs bind to an allosteric site on the
receptor, distinct from the glutamate binding site, and induce a conformational change that
increases the receptor's sensitivity to glutamate. This modulatory action enhances the natural,
physiological signaling of the receptor without directly activating it, which may offer a better
safety and tolerability profile compared to orthosteric agonists.[1][2]
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mGIuR2 PAM Signaling Pathway
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Fig. 1: mGIluR2 PAM Signaling Pathway

In Vitro Potency and Efficacy

The in vitro potency and efficacy of mGIuR2 PAMs are typically assessed using functional
assays such as GTPyS binding assays or calcium mobilization assays in cell lines expressing
the human mGIuR2. These assays measure the ability of the compound to potentiate the

response to a sub-maximal concentration of glutamate.
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Compound Assay Type Cell Line EC50 (nM) Emax (%) Reference
JNJ-
GTPyS CHO 78 256 [3]
46356479
JNJ- CHO-
GTPYS 147 £ 42 273+ 32
40411813 hmGIuR2
HEK?293-
Ca2+
hmGIuR2 64 + 29 N/A
Mobilization
Gal6
AZD8529 GTPYS HEK-mGIuR2 195 110
Binding
T N/A 16 N/A
Affinity (Ki)

Table 1: Comparative In Vitro Potency of mGIluR2 PAMs

JNJ-46356479 demonstrates high potency with an EC50 of 78 nM in a GTPyS binding assay.
JNJ-40411813 shows slightly lower potency in the same assay format but higher potency in a
calcium mobilization assay. AZD8529 exhibits the lowest potency among the three in a
functional GTPYS assay, although it displays high binding affinity.

Selectivity Profile

A critical aspect of a drug candidate's profile is its selectivity for the target receptor over other
related receptors and off-target proteins. High selectivity minimizes the risk of off-target side
effects.
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Compound Off-Target Activity Reference

Excellent selectivity against
JNJ-46356479
other mGIuRs.

Moderate affinity for human
5HT2A receptor (Kb = 1.1 pM).

JNJ-40411813

Weak PAM activity at mGIuR5
(EC50 = 3.9 uM) and
antagonism at mGIluR8 (IC50 =
23 uM). Modest activity at 9

AZD8529

out of 161 other targets at 10
HM.

Table 2: Selectivity Profile of mGluR2 PAMs

JNJ-46356479 is reported to have excellent selectivity against other metabotropic glutamate
receptors. In contrast, JNJ-40411813 shows some affinity for the serotonin 5SHT2A receptor,
which could contribute to its overall pharmacological effect. AZD8529 demonstrates weak
activity at other mGIuR subtypes and a limited number of other off-target interactions at high
concentrations.

Preclinical In Vivo Efficacy

The therapeutic potential of mGIuR2 PAMs has been extensively evaluated in various animal
models of psychiatric disorders, most notably in rodent models of schizophrenia. The ketamine-
induced model, where the NMDA receptor antagonist ketamine is used to induce
schizophrenia-like symptoms in rodents, is a commonly used paradigm.
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Compound Animal Model Key Findings Reference
Early treatment
improved cognitive
Postnatal ketamine and negative
JNJ-46356479 mouse model of symptoms, and
schizophrenia normalized
neuropathological
deficits.
JNJ-40411813 N/A N/A N/A

Phencyclidine (PCP)-
AZD8529 induced hyper-

locomotion in mice

Reversed hyper-
locomotion, a model

for psychosis.

Table 3: Preclinical Efficacy in Schizophrenia Models

Both JNJ-46356479 and AZD8529 have shown efficacy in animal models relevant to
schizophrenia. JNJ-46356479 demonstrated the ability to reverse behavioral and

neuropathological deficits in a neurodevelopmental model of schizophrenia when administered

early. AZD8529 was effective in a model of psychosis based on PCP-induced hyperactivity.
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Ketamine-Induced Schizophrenia Model Workflow
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Fig. 2: Ketamine-Induced Schizophrenia Model Workflow

Pharmacokinetics

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism,
and excretion, are crucial for determining its dosing regimen and overall clinical viability.
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Compound Species Key PK Parameters Reference

JNJ-46356479 N/A Orally bioavailable.

tmax: 3-4 h; t1/2:
JNJ-40411813 Human 19.4-34.2 h (dose-
dependent).

Cmax: 938 ng/mL at
Rat (p.o.) 0.5 h; Absolute oral
bioavailability: 31%.

Good blood-brain

barrier penetration.

AZD8529 Human

Table 4: Comparative Pharmacokinetic Parameters

JNJ-40411813 has been characterized in both rats and humans, showing rapid absorption and
a relatively long half-life in humans. While specific pharmacokinetic data for INJ-46356479 is
not detailed in the provided search results, it is described as being orally bioavailable.
AZD8529 has demonstrated good penetration of the blood-brain barrier in humans, a critical
feature for a CNS-acting drug.

Clinical Development and Outcomes

Despite promising preclinical data, the clinical development of mGIuR2 PAMs for schizophrenia
has been challenging.

e JNJ-40411813 (ADX71149): Phase 2 trials in schizophrenia did not meet their primary
efficacy endpoints. However, it has been explored for other indications, including anxious
depression and epilepsy.

o AZD8529: A Phase 2 proof-of-principle study in patients with schizophrenia also failed to
show a significant improvement in symptoms compared to placebo. It has also been
investigated for smoking cessation.

The clinical development status of INJ-46356479 is not as advanced as the other two
compounds, and it remains in the preclinical or early clinical stages of investigation.
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Experimental Protocols
GTPyS Binding Assay

This assay measures the activation of G-protein coupled receptors. In the presence of an
agonist or a PAM plus an agonist, the Ga subunit of the G-protein exchanges GDP for GTP. A
non-hydrolyzable analog of GTP, [3>S]GTPYS, is used to quantify this exchange.

 Membrane Preparation: Membranes from cells stably expressing the human mGIuR2 (e.g.,
CHO or HEK?293 cells) are prepared.

o Assay Buffer: A typical buffer contains Tris-HCI, MgClz, NaCl, and GDP.

e Incubation: Membranes are incubated with the test compound (mGIuR2 PAM) and a fixed,
sub-maximal concentration of glutamate (e.g., EC2o0).

e [¥*S]GTPyS Addition: Radiolabeled [3>*S]GTPyS is added to initiate the binding reaction.

» Termination and Scintillation Counting: The reaction is terminated by rapid filtration, and the
amount of bound [3*S]GTPYS is quantified using a scintillation counter.

o Data Analysis: Data are analyzed to determine the ECso and Emax values of the PAM.
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GTPYyS Binding Assay Workflow
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Fig. 3: GTPyS Binding Assay Workflow
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Ketamine-Induced Schizophrenia Model in Mice

This neurodevelopmental model is used to assess the efficacy of potential antipsychotic drugs,
particularly on cognitive and negative symptoms.

 Induction: Pups receive subcutaneous injections of ketamine (e.g., 30 mg/kg) on specific
postnatal days (e.g., P7, P9, P11). Control animals receive saline.

o Treatment: Following a washout period and maturation, the animals are treated with the
mGIuR2 PAM or vehicle.

o Behavioral Testing: A battery of behavioral tests is conducted to assess schizophrenia-like
symptoms.

o Coghnitive Deficits: Novel Object Recognition (NOR) test, Y-maze for working memory.
o Negative Symptoms: Social interaction test.

» Neuropathological Analysis: After behavioral testing, brain tissue is collected to analyze
markers such as the density of parvalbumin-positive interneurons or the expression of
immediate early genes like c-Fos.

Conclusion

JNJ-46356479 is a potent and selective mGIuR2 PAM with promising preclinical efficacy in a
neurodevelopmental model of schizophrenia. Compared to JNJ-40411813 and AZD8529, it
exhibits higher in vitro potency in a GTPyS assay. While the clinical development of other
MGIuR2 PAMs for schizophrenia has faced setbacks, the distinct profile of INJ-46356479,
particularly its high selectivity, may offer a different therapeutic window. Further investigation
into its pharmacokinetic profile and clinical efficacy is warranted to fully understand its potential
as a novel treatment for CNS disorders. The challenges encountered by other compounds in
this class highlight the complexities of translating preclinical findings to clinical success in
neuropsychiatric drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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